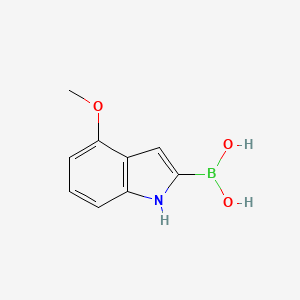

(4-Methoxy-1H-indol-2-yl)boronic acid

Description

Properties

IUPAC Name |

(4-methoxy-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-14-8-4-2-3-7-6(8)5-9(11-7)10(12)13/h2-5,11-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZVMSHMJGFXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681890 | |

| Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-60-8 | |

| Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Methoxy-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-1H-indol-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of this versatile indole derivative. The synthetic strategy focuses on a robust and accessible two-step process commencing with the commercially available N-Boc protected 4-methoxyindole, followed by a directed ortho-metalation and borylation, and concluding with a mild deprotection to yield the target compound. A thorough discussion of the analytical techniques for the structural elucidation and purity assessment of this compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to be a practical resource for researchers, offering both theoretical insights and detailed experimental protocols.

Introduction: The Significance of Indolylboronic Acids

The indole nucleus is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of methodologies for the regioselective functionalization of the indole ring is of paramount importance in modern drug discovery and organic synthesis.[1] Indolylboronic acids have emerged as highly versatile intermediates, prized for their stability, low toxicity, and broad reactivity in cross-coupling reactions.[1] These compounds serve as nucleophilic partners in the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

This compound, with its electron-donating methoxy group at the 4-position, is a particularly interesting building block. The methoxy substituent can influence the electronic properties and metabolic stability of resulting coupled products, making it a valuable synthon for the synthesis of novel therapeutic agents and functional materials. This guide will detail a reliable synthetic route to this compound and provide a comprehensive analysis of its characteristic spectroscopic properties.

Synthetic Approach: A Tale of Protection and Precision

The synthesis of this compound is most efficiently achieved through a two-stage process that leverages a protecting group strategy to ensure regioselective borylation at the C2 position of the indole ring.

The Rationale for N-Protection

The indole NH proton is acidic and can interfere with many organometallic reactions, including lithiation and subsequent borylation. Protection of the indole nitrogen with an electron-withdrawing group, such as the tert-butyloxycarbonyl (Boc) group, serves a dual purpose:

-

Enhanced Acidity of the C2-Proton: The Boc group enhances the acidity of the proton at the C2 position, facilitating its selective removal by a strong base.

-

Prevention of N-Borylation: It prevents the borylating agent from reacting at the nitrogen atom.

The commercially available (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid[2][3] is a testament to the utility of this strategy, providing a convenient starting point for the synthesis of the unprotected analogue.

The Deprotection Step: Unveiling the Final Product

The crucial final step is the removal of the Boc protecting group to yield this compound. This transformation must be conducted under conditions that are mild enough to avoid the degradation of the sensitive boronic acid moiety. Acid-catalyzed deprotection is the most common method for Boc removal.

Two primary acidic conditions are widely employed for this purpose:

-

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a highly effective and common method for Boc deprotection. The reaction is typically fast and clean.

-

Hydrogen Chloride (HCl) in Dioxane: This provides a viable alternative to TFA and is also a standard procedure for removing Boc groups.

The choice between these reagents may depend on the specific substrate and the desired workup procedure. It is crucial to perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) and to monitor its progress carefully to prevent side reactions.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework.

¹H NMR Spectroscopy (Expected Chemical Shifts):

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methoxy group protons, the NH proton, and the protons of the boronic acid group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 10.5 - 11.5 | br s | - |

| H-7 | ~7.2 | d | ~8.0 |

| H-5 | ~7.0 | t | ~8.0 |

| H-3 | ~6.8 | s | - |

| H-6 | ~6.5 | d | ~8.0 |

| OCH₃ | ~3.9 | s | - |

| B(OH)₂ | 4.5 - 5.5 | br s | - |

Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts provide information about the hybridization and electronic environment of the carbon atoms.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-7a | ~138 |

| C-4 | ~154 |

| C-3a | ~128 |

| C-7 | ~122 |

| C-5 | ~115 |

| C-6 | ~105 |

| C-3 | ~100 |

| C-2 | (broad signal due to boron) |

| OCH₃ | ~55 |

Note: The signal for C-2, being directly attached to the boron atom, may be broadened due to quadrupolar relaxation of the boron nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected FTIR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| N-H stretch (indole) | 3300 - 3500 | Sharp, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, OCH₃) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-O stretch (methoxy) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀BNO₃), the expected exact mass is 191.0703 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.

Synthesis of this compound

This protocol describes the deprotection of commercially available (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid.

Materials:

-

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (1-(tert-butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid (1.0 eq) in dichloromethane (DCM, 10 mL per 1 mmol of starting material) at 0 °C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford this compound as a solid.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route to this compound, a valuable building block for organic synthesis and drug discovery. The strategy of deprotecting a commercially available N-Boc protected precursor is both practical and scalable. Furthermore, the detailed discussion of the characterization techniques and expected spectroscopic data provides a solid framework for the verification of the synthesized compound's identity and purity. The provided experimental protocol serves as a robust starting point for researchers aiming to incorporate this versatile indole derivative into their synthetic endeavors.

References

-

Supporting Information for a relevant article. (2010). Angewandte Chemie International Edition. [Link]

-

Reddit discussion on N-Boc deprotection. (2024). r/Chempros. [Link]

-

Photinduced deprotection of masked boronic acids. (2022). ChemRxiv. [Link]

-

Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. (2020). Molecules. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

4-Methoxyphenylboronic acid. SpectraBase. [Link]

-

Indolylboronic Acids: Preparation and Applications. (2019). Molecules. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

-

Indole N-Boc deprotection method development. ResearchGate. [Link]

-

(4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology. [Link]

-

Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. (2018). SciTePress. [Link]

Sources

physicochemical properties of 4-methoxy-1H-indol-2-yl)boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of (4-Methoxy-1H-indol-2-yl)boronic Acid

Authored by a Senior Application Scientist

Foreword: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of this privileged structure is paramount for the development of novel therapeutics. This compound emerges as a highly valuable building block, primarily due to the versatility of the boronic acid moiety in palladium-catalyzed cross-coupling reactions.[3][4] This guide provides a comprehensive overview of its core physicochemical properties, characterization, handling, and application, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective use in reaction design, purification, and formulation. The properties of this compound are dictated by the interplay between the aromatic indole ring, the electron-donating methoxy group, and the acidic boronic acid functional group.

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Rationale and Scientific Context |

| Molecular Formula | C₉H₁₀BNO₃ | Derived from its chemical structure. |

| Molecular Weight | 190.99 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a solid crystalline powder. | Boronic acids are typically solids at room temperature. |

| Melting Point | Data not widely published; related compounds like 4-methoxyphenylboronic acid melt at 204-206 °C.[5] | The melting point is influenced by crystal lattice energy and intermolecular forces such as hydrogen bonding from the boronic acid and N-H groups. |

| pKa | Estimated to be in the range of 8.5 - 9.5. | The pKa of arylboronic acids is typically in this range.[6][7] The electron-donating methoxy group and indole ring may slightly increase the pKa compared to phenylboronic acid (pKa ~8.8).[8][9] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, methanol, and THF.[5] | The hydrophobic indole ring limits aqueous solubility, while the polar boronic acid and methoxy groups enhance solubility in organic solvents.[10] |

| Stability | Indole-2-boronic acids are known to be unstable, prone to protodeboronation, especially under heat or basic conditions.[11][12] | The electron-rich indole ring can facilitate the cleavage of the C-B bond. For enhanced stability, it is often used as its N-protected form (e.g., Boc-protected) or as a more stable boronate ester (e.g., pinacol or MIDA ester).[11][] |

Spectroscopic Profile and Analytical Characterization

Robust analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a complete structural fingerprint.[14][15]

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the indole ring, a singlet for the methoxy group (~3.8-4.0 ppm), a broad singlet for the N-H proton, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Resonances for the nine distinct carbon atoms, including the C-B carbon (~130-140 ppm), the methoxy carbon (~55 ppm), and other aromatic carbons. The carbon attached to boron may show a broad signal or be difficult to observe.[16] |

| ¹¹B NMR | A single, broad resonance in the range of δ 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[16] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1600 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[17] |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

Purity is paramount for successful application. Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS), is the method of choice for assessing the purity of boronic acids and detecting potential impurities like boroxines (cyclic anhydrides) or products of protodeboronation.[18][19][20][21]

Synthesis, Reactivity, and Applications

Synthetic Pathways

Indolylboronic acids are typically synthesized via two primary routes:

-

Lithiation and Borylation: This classic method involves the deprotonation of an N-protected halo-indole (e.g., 2-bromo-4-methoxy-1H-indole) with a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.[3][22]

-

C-H Borylation: Modern methods utilize transition-metal-catalyzed C-H activation to directly install a boryl group onto the indole scaffold, often with high regioselectivity. This approach is more atom-economical.[2][23]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The principal application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][3] This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the indole's C2 position and an aryl or heteroaryl halide/triflate, providing a direct route to complex biaryl structures.[24][25][26]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The indole nucleus is found in a vast number of bioactive compounds.[2][23] By using this compound, medicinal chemists can rapidly generate libraries of novel 2-arylindoles for biological screening. These derivatives have shown potential as anticancer agents, selective androgen receptor modulators (SARMs), and inhibitors of various enzymes.[1][4] The boronic acid group itself can also interact with biological targets, a property exploited in drugs like Bortezomib.[4][27]

Key Experimental Protocols

The following protocols are provided as a guide for the characterization and application of this compound.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a fundamental parameter for drug development and reaction optimization.[28][29]

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8) to assess pH-dependent solubility.[29]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[29][30]

-

Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation followed by filtration through a 0.22 µm syringe filter.

-

Quantification: Analyze the clear filtrate using a validated RP-HPLC method with UV detection. Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared with known concentrations of the boronic acid.[10]

Causality: The shake-flask method is the gold standard because it measures the true thermodynamic equilibrium solubility.[30] Using different pH buffers is crucial as the ionization state of the molecule can significantly impact its solubility.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for coupling this compound with an aryl halide.

Methodology:

-

Reaction Setup: To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[24][25]

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as dioxane/water or DMF/water.[24][25]

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methoxy-1H-indole.

Causality: The inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle.[3] Using an excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition under the reaction conditions.

Handling, Storage, and Safety

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Due to the potential for instability, this compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[12] It should be kept in a cool, dry place away from light, heat, and moisture to minimize decomposition.[5] For long-term storage, refrigeration (2-8°C) is recommended. The use of more stable MIDA boronate esters is an excellent strategy for long-term storage and use in slow-release cross-coupling reactions.[11]

References

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. [Link]

-

Annex 4 - World Health Organization (WHO). [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Indolylboronic Acids: Preparation and Applications - MDPI. [Link]

-

Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma #pharma - YouTube. [Link]

-

Indole-Boronic Acid Coupling Development | Download Scientific Diagram - ResearchGate. [Link]

-

A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

-

Indolylboronic Acids: Preparation and Applications - PMC - NIH. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

-

(PDF) Indolylboronic Acids: Preparation and Applications - ResearchGate. [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - RSC Publishing. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]

-

Indolylboronic Acids: Preparation and Applications - PubMed. [Link]

-

pKa measurement - University of Strathclyde. [Link]

-

Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. [Link]

-

(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. [Link]

-

Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study - Sci-Hub. [Link]

-

4-Methoxyphenyl boric acid | C7H9BO4 | CID 14769994 - PubChem - NIH. [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. [Link]

-

4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

Syntheses of extreme sterically hindered 4-methoxyboronic acids - ResearchGate. [Link]

-

4-Methoxyphenylboronic acid - SpectraBase. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation - ResearchGate. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolylboronic Acids: Preparation and Applications | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. mdpi.com [mdpi.com]

- 9. sci-hub.box [sci-hub.box]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lehigh.edu [lehigh.edu]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. waters.com [waters.com]

- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. who.int [who.int]

- 30. pharmatutor.org [pharmatutor.org]

A Comprehensive Technical Guide to (4-Methoxy-1H-indol-2-yl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (4-Methoxy-1H-indol-2-yl)boronic acid, a valuable heterocyclic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its synthesis, handling, and strategic application in the development of novel therapeutics. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and reproducible.

Core Compound Identification and Properties

This compound is a key intermediate, prized for its utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its strategic importance lies in the versatile indole scaffold, a privileged structure in numerous biologically active compounds.

A critical aspect for researchers is the distinction between the free boronic acid and its more commonly handled protected precursors. The unprotected form is often generated in situ for immediate use due to its potential instability. The most prevalent and commercially available precursor is the N-Boc protected version.

Table 1: Compound Identification and Physicochemical Properties

| Identifier | This compound | (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid |

| Molecular Formula | C₉H₁₀BNO₃ | C₁₄H₁₈BNO₅ |

| Molecular Weight | 191.00 g/mol | 291.11 g/mol [1] |

| CAS Number | Not widely assigned (often generated in situ) | 1000068-23-4[1] |

| Appearance | Typically an off-white to pale solid | White to off-white powder |

| Solubility | Soluble in polar organic solvents (e.g., Dioxane, THF, DMF) | Soluble in a range of organic solvents |

The molecular weight of the unprotected boronic acid is calculated based on its molecular formula, C₉H₁₀BNO₃. The lack of a dedicated CAS number for the unprotected form underscores its reactive nature and the common practice of utilizing its protected counterpart for storage and handling.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most reliably achieved through the deprotection of its N-Boc precursor, (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid. The choice of the Boc (tert-butoxycarbonyl) protecting group is strategic; it is robust enough for storage and handling while being readily cleavable under specific conditions that are often compatible with the sensitive boronic acid moiety.

Rationale for N-Boc Protection

The nitrogen atom of the indole ring can interfere with certain reactions and can be a site for undesired side reactions. The Boc group effectively masks the nucleophilicity and acidity of the indole N-H, preventing these issues. Furthermore, its steric bulk can influence the regioselectivity of subsequent reactions.

Deprotection Protocol

Several methods exist for Boc deprotection, including acidic and thermal conditions. For substrates containing a boronic acid, care must be taken to avoid protodeborylation (cleavage of the C-B bond) which can be promoted by strong acids. Thermal deprotection offers a clean, reagent-free alternative that can preserve the boronic acid group.

Experimental Protocol: Thermal Deprotection of N-Boc-(4-Methoxy-1H-indol-2-yl)boronic Acid

-

Preparation: Place the N-Boc protected this compound into a dry Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere (Optional but Recommended): For sensitive subsequent reactions, the flask can be purged with an inert gas (e.g., Argon or Nitrogen). However, for many applications, this deprotection can be performed in air.

-

Heating: Heat the flask in a sand bath or with a heating mantle to a temperature of 180-200 °C. The progress of the reaction can be monitored by the cessation of gas evolution (isobutylene and carbon dioxide).

-

Monitoring: The reaction is typically complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots, dissolving them in a suitable solvent, and comparing with the starting material.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. The resulting crude this compound can often be used directly in the next step without further purification. If purification is necessary, it can be attempted by trituration with a non-polar solvent or careful column chromatography on silica gel, though the instability of the free boronic acid can make this challenging.

This thermal deprotection method is advantageous as it avoids the use of strong acids that can degrade the desired product. The byproducts, isobutylene and carbon dioxide, are volatile and are easily removed from the reaction mixture.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Mechanistic Overview

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general framework for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methoxy-1H-indole.

Broader Applications in Drug Discovery

The 4-methoxyindole scaffold is a key feature in a variety of biologically active molecules. The ability to readily form C-C bonds at the 2-position of this indole system via Suzuki-Miyaura coupling with this compound opens avenues for the synthesis of diverse compound libraries for drug screening. Derivatives of 4-methoxyindole have been investigated for a range of therapeutic targets, including but not limited to:

-

Anticancer agents: The indole nucleus is a common feature in many kinase inhibitors and other anticancer drugs.

-

Antiviral compounds: Notably, derivatives have been explored as HIV-1 integrase inhibitors.

-

CNS-active agents: The structural similarity of the indole core to neurotransmitters like serotonin makes it a valuable scaffold for developing drugs targeting the central nervous system.

The strategic placement of the methoxy group at the 4-position can influence the electronic properties of the indole ring and provide a handle for metabolic transformations, thereby affecting the pharmacokinetic and pharmacodynamic profiles of the final drug candidates.

Conclusion

This compound, while often generated in situ from its more stable N-Boc protected precursor, is a powerful and versatile building block for medicinal chemists. A thorough understanding of its synthesis via a clean, thermal deprotection and its application in robust Suzuki-Miyaura coupling reactions is essential for leveraging its full potential in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this important synthetic intermediate in their pursuit of novel therapeutics.

References

-

Hartwig, J. F., et al. (2014). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society, 136(42), 14730–14733. [Link]

-

Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557–8567. [Link]

- Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions (pp. 49-97). Wiley-VCH.

-

ACS Green Chemistry Institute. (BOC Deprotection). [Link]

Sources

Spectroscopic Characterization of (4-Methoxy-1H-indol-2-yl)boronic acid: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of (4-Methoxy-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. While a complete set of publicly available experimental spectra for this specific molecule is not readily accessible, this document leverages established spectroscopic principles and data from closely related analogues to construct a reliable predictive model for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar indolylboronic acids.

Introduction: The Significance of this compound

Indole derivatives are foundational scaffolds in a vast array of biologically active compounds and functional materials. The introduction of a boronic acid moiety at the 2-position of the indole ring, as seen in this compound, creates a versatile intermediate for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The methoxy group at the 4-position further modulates the electronic properties of the indole ring, influencing its reactivity and potential biological interactions.

Accurate structural verification is paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for unambiguous characterization. This guide explains the expected spectroscopic outcomes and the rationale behind them, offering a framework for the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the indole N-H proton, the aromatic protons on the indole ring, the methoxy group protons, and the exchangeable protons of the boronic acid group. The expected chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid substituent.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| Indole N-H | ~11.0 - 11.5 | br s | - | Broad singlet, exchangeable with D₂O. |

| H-7 | ~7.1 - 7.3 | d | ~8.0 Hz | Doublet, coupled to H-6. |

| H-6 | ~6.9 - 7.1 | t | ~8.0 Hz | Triplet, coupled to H-5 and H-7. |

| H-3 | ~6.8 - 7.0 | s | - | Singlet, characteristic of a 2-substituted indole. |

| H-5 | ~6.4 - 6.6 | d | ~8.0 Hz | Doublet, coupled to H-6. |

| OCH₃ | ~3.8 | s | - | Singlet for the three methoxy protons. |

| B(OH)₂ | ~8.0 | br s | - | Broad singlet, exchangeable with D₂O. |

Causality Behind Predictions:

-

Solvent Choice: DMSO-d₆ is chosen as the solvent because it effectively solubilizes boronic acids and, crucially, allows for the observation of exchangeable protons like N-H and B(OH)₂.

-

Indole N-H: The N-H proton of indoles is typically found downfield due to the aromatic nature of the ring and is often broadened by quadrupolar relaxation.

-

Aromatic Protons: The electron-donating methoxy group at C-4 will shield the protons on the benzene portion of the indole, shifting them slightly upfield compared to unsubstituted indole. The coupling patterns (doublets and a triplet) are characteristic of a tri-substituted benzene ring.

-

H-3 Proton: With a substituent at the C-2 position, the H-3 proton appears as a singlet.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid are acidic and their signal is often broad and concentration-dependent. They will readily exchange with deuterium from D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-7a | ~138 | Quaternary carbon at the ring junction. |

| C-4 | ~154 | Aromatic carbon attached to the methoxy group, significantly downfield. |

| C-3a | ~125 | Quaternary carbon at the ring junction. |

| C-7 | ~122 | Aromatic CH. |

| C-6 | ~115 | Aromatic CH. |

| C-5 | ~100 | Aromatic CH, shielded by the methoxy group. |

| C-3 | ~105 | Aromatic CH. |

| C-2 | Not observed or very broad | Carbon attached to boron, often difficult to observe due to quadrupolar relaxation. |

| OCH₃ | ~55 | Methoxy carbon. |

Causality Behind Predictions:

-

C-B Bond: The carbon atom directly attached to the boron (C-2) is often not observed or appears as a very broad signal in ¹³C NMR spectra. This is due to quadrupolar broadening from the boron atom.

-

Methoxy Influence: The C-4 carbon, being directly attached to the electron-donating oxygen of the methoxy group, is expected to be significantly deshielded (shifted downfield). Conversely, the ortho (C-3a, C-5) and para (C-7) positions relative to the methoxy group will experience some shielding.

-

General Indole Shifts: The remaining carbon chemical shifts are predicted based on typical values for substituted indoles.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Parameters: Use a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-2048 scans for good signal-to-noise.

-

Confirmatory Experiment: To confirm the identity of exchangeable protons (N-H, OH), add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these protons should diminish or disappear.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3400 - 3200 | O-H stretch (boronic acid) | Strong, Broad | Often overlaps with the N-H stretch. Characteristic of hydrogen-bonded OH groups. |

| ~3350 | N-H stretch (indole) | Medium, Sharp | A relatively sharp peak within the broad O-H band. |

| ~3100 - 3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds. |

| ~2950 - 2850 | Aliphatic C-H stretch (methoxy) | Medium | From the methyl group of the methoxy substituent. |

| ~1620 - 1580 | C=C stretch (aromatic) | Medium-Strong | Vibrations of the indole ring system. |

| ~1350 - 1300 | B-O stretch | Strong | A key diagnostic peak for boronic acids. |

| ~1250 | C-O stretch (aryl ether) | Strong | Characteristic of the methoxy group's C-O bond. |

Causality Behind Predictions:

-

O-H and N-H Region: The most prominent feature will be a broad, strong absorption in the 3400-3200 cm⁻¹ region, primarily due to the hydrogen-bonded O-H stretching of the boronic acid. The indole N-H stretch is expected to appear as a sharper peak superimposed on this broad band.[1]

-

Boron-Oxygen Stretch: A strong band around 1350-1300 cm⁻¹ is highly characteristic of the B-O stretching vibration and is a key indicator of the boronic acid functional group.

-

Aromatic and Methoxy Signals: The spectrum will also feature standard absorptions for aromatic C=C and C-H stretching, as well as the strong C-O stretching of the aryl ether (methoxy group).

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The expected molecular weight of C₉H₁₀BNO₃ is 191.07 g/mol . The molecular ion peak should be observed at m/z = 191. Due to the natural abundance of boron isotopes (¹⁰B ≈ 20%, ¹¹B ≈ 80%), a smaller peak at m/z = 190 (the ¹⁰B isotopologue) should also be present.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A common fragmentation for boronic acids is the loss of water (18 Da) from the B(OH)₂ group, leading to a significant peak at m/z = 173.

-

Loss of B(OH)₂: Cleavage of the C-B bond can result in the loss of the boronic acid group (45 Da), giving a fragment corresponding to the 4-methoxyindole radical cation at m/z = 146.

-

Indole Ring Fragmentation: Further fragmentation of the indole core is expected, consistent with known patterns for indole derivatives.[2]

-

Table 4: Predicted Key Mass Spectral Fragments (EI-MS)

| m/z | Proposed Fragment | Notes |

| 191 | [M]⁺ | Molecular ion with ¹¹B. |

| 190 | [M]⁺ | Molecular ion with ¹⁰B. |

| 173 | [M - H₂O]⁺ | Loss of water from the boronic acid. |

| 146 | [M - B(OH)₂]⁺ | Loss of the boronic acid group. |

Causality Behind Predictions:

-

Ionization Method: Electron Ionization (EI) is a high-energy technique that typically induces significant fragmentation, providing structural information. For boronic acids, which can be thermally sensitive, gentler ionization techniques like Electrospray Ionization (ESI) might be preferred to observe the molecular ion with greater intensity. ESI analysis often benefits from derivatization or the use of specific mobile phases to avoid the formation of boroxine anhydrides.[3]

-

Isotope Pattern: The characteristic isotopic signature of boron is a key diagnostic feature in the mass spectrum.

-

Fragmentation Logic: The predicted fragmentation is based on the cleavage of the weakest bonds and the formation of stable neutral molecules (like water) and charged fragments.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Mobile Phase: Use a mobile phase that is compatible with ESI, for example, a mixture of acetonitrile and water, possibly with a small amount of a modifier like formic acid (for positive ion mode) or ammonium acetate.

-

Infusion: Directly infuse the sample solution into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest.

-

Mass Analysis: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, both modes can be informative. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Caption: Generalized workflow for NMR analysis.

Caption: Workflow for ATR-IR spectroscopy.

Caption: General workflow for ESI-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data based on fundamental principles and comparisons to analogous structures, researchers can confidently approach the synthesis and characterization of this important molecule. The provided protocols offer a standardized methodology for obtaining high-quality data for structural verification.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. Retrieved from [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7373-7379. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

Sources

The Pivotal Role of Methoxy Substituents in Modulating the Biological Activity of Indole Derivatives: A Technical Guide

Introduction: The Indole Scaffold and the Influence of Methoxy Substitution

The indole nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its π-electron-rich system makes it an ideal framework for interactions with various biological targets. The introduction of substituents onto the indole ring can profoundly modulate the molecule's physicochemical properties and biological functions. Among these, the methoxy (-OCH₃) group plays a particularly significant role. As an electron-donating group, methoxy substitution enhances the electron density of the indole ring system, which can increase its reactivity and influence its binding affinity to target proteins. The position of the methoxy group on the indole ring is a critical determinant of the resulting compound's biological activity, leading to a diverse range of therapeutic applications, from anticancer to neuroprotective and antiviral agents.[3][4][5] This technical guide provides an in-depth analysis of the biological activities of methoxy-substituted indole derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: A Dominant Therapeutic Application

Methoxy-substituted indole derivatives have garnered significant attention for their potent anticancer properties, acting through multiple mechanisms to inhibit tumor growth and proliferation.[6][7]

Mechanism of Action 1: Inhibition of Tubulin Polymerization

A primary mechanism by which many methoxy-substituted indoles exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[8][9][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these indole derivatives prevent the polymerization of tubulin into microtubules.[9][11] This disruption leads to the arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[6][12]

Several studies have identified potent methoxyindole derivatives that act as tubulin polymerization inhibitors. For instance, N-methyl-5,6,7-trimethoxyindoles have demonstrated potent antiproliferative activities.[6] Similarly, 2-aryl-3-aroyl indole-based analogues inspired by the vascular disrupting agent OXi8006 have shown significant inhibition of tubulin assembly and strong cytotoxicity against various cancer cell lines.[8] The position of the methoxy group is critical, with 6-methoxy and 7-methoxy substitutions often being important for potent cytotoxicity and inhibition of tubulin assembly.[8][10]

Below is a diagram illustrating the mechanism of G2/M phase cell cycle arrest induced by tubulin polymerization inhibitors.

Caption: Mechanism of G2/M phase cell cycle arrest.

Mechanism of Action 2: Kinase Inhibition and Modulation of Signaling Pathways

Beyond tubulin inhibition, methoxy-substituted indoles have been shown to target key signaling pathways that are often dysregulated in cancer. For example, certain derivatives act as inhibitors of protein kinases such as Glycogen Synthase Kinase-3β (GSK-3β), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl.[7] The indolo[2,3-b]quinoline derivative MMNC has been reported to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[3]

Quantitative Data on Anticancer Activity

The antiproliferative efficacy of methoxy-substituted indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of several key compounds against various human cancer cell lines.

Table 1: IC50 Values of N-Methyl-5,6,7-trimethoxyindole Derivatives [6]

| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | K562 (Leukemia) |

| 21 | 22 nM | 35 nM | 28 nM | 125 nM |

| 31 | 25 nM | 41 nM | 33 nM | - |

Table 2: IC50 Values of 5-Methoxyindole-isatin Hybrids [3]

| Compound | ZR-75 (Breast Cancer) | HT-29 (Colon Cancer) | A-549 (Lung Cancer) |

| 5o | 1.69 µM | 1.69 µM | 1.69 µM |

| 5w | 1.91 µM | 1.91 µM | 1.91 µM |

| Sunitinib (Control) | 8.11 µM | 8.11 µM | 8.11 µM |

Table 3: IC50 Values of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [12]

| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | A375 (Melanoma) | B16-F10 (Melanoma) |

| 3g | 2.94 µM | 1.61 µM | 6.30 µM | 6.10 µM | 0.57 µM | 1.69 µM |

Structure-Activity Relationships (SAR)

The biological activity of methoxyindole derivatives is highly dependent on the number and position of methoxy groups, as well as the nature of other substituents on the indole scaffold.[3][4]

-

Position of Methoxy Group: Studies have shown that the location of the methoxy group can alter both the potency and the mechanism of cell death.[4] For instance, in a series of 2-aryl-3-aroyl indoles, a 7-methoxy substitution was found to be comparable to the lead compound OXi8006 in terms of cytotoxicity and tubulin inhibition, while a 6-hydroxy substitution resulted in a loss of activity.[8]

-

Multiple Methoxy Groups: The presence of multiple methoxy groups, particularly a trimethoxy substitution pattern on an attached phenyl ring, often enhances anticancer activity.[8][13]

-

Other Substituents: The introduction of other functional groups can also significantly impact activity. For example, the presence of an isatin moiety at the 2-position of the indole ring has been shown to be a key structural feature for the anticancer activity of 5-methoxyindole-isatin hybrids.[3]

Diverse Biological Activities Beyond Cancer

While the anticancer properties of methoxy-substituted indoles are extensively studied, these compounds also exhibit a range of other important biological activities.

Antiviral Activity

Certain methoxyindole derivatives have demonstrated promising antiviral effects. A notable example is a 5-methoxyindole-3-carboxylic acid derivative that was found to inhibit the replication of SARS-CoV-2 in vitro.[14] This compound also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein.[14] Another study identified 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole as a potential anti-influenza A virus agent that inhibits viral replication by blocking the expression of viral genes and partially blocking the RIG-I signaling pathway.[15]

Neuroprotective Effects

Methoxy-substituted indoles have shown potential as neuroprotective agents, primarily through their antioxidant properties.[16][17][18] Some derivatives have been shown to protect against oxidative stress-induced neurotoxicity in cell and synaptosome models.[16] The mechanism of action can involve scavenging free radicals and inhibiting enzymes like monoamine oxidase B (MAO-B).[16] The neuroprotective effects of some derivatives are attributed to their ability to activate the SIRT1/AMPK pathway and their anti-inflammatory and anti-apoptotic properties.[19]

Antimicrobial and Other Activities

The indole scaffold is also a key feature in compounds with antimicrobial activity.[20][21] Methoxy-substituted indole derivatives have been investigated for their effects against various pathogens. Additionally, these compounds have been explored for their potential as melatonin receptor agonists and for their anti-inflammatory properties.[22]

Experimental Protocols

The evaluation of the biological activity of methoxy-substituted indole derivatives relies on a suite of well-established in vitro assays.

Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.[3]

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[3]

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Caption: Workflow for the MTT antiproliferative assay.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Fluorescence Monitoring: The change in fluorescence over time is monitored using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: The rate of polymerization is determined, and the IC50 value for inhibition is calculated.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Conclusion

Methoxy-substituted indole derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their potent anticancer effects, particularly through the inhibition of tubulin polymerization and modulation of key signaling pathways, have established them as valuable scaffolds in drug discovery. The profound influence of the position and number of methoxy substituents on their biological activity underscores the importance of structure-activity relationship studies in the rational design of novel therapeutic agents. Further exploration of their antiviral, neuroprotective, and antimicrobial properties is warranted and may lead to the development of new treatments for a variety of diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of the therapeutic potential of this important class of molecules.

References

- Benchchem. (n.d.). Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents.

- Benchchem. (n.d.). The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). National Center for Biotechnology Information.

- MacDonough, M. T., Strecker, T. E., Hamel, E., Hall, J. J., Chaplin, D. J., Trawick, M. L., & Pinney, K. G. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6831–6843.

- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2024). MDPI.

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2022). MDPI.

- Medarde, M., Ramos, A. C., Caballero, E., de la Villa, P., Renedo, M. A., Peláez-Lamamié de Clairac, R., & San Feliciano, A. (2004). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 14(24), 6071–6074.

- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of Indole-2-Carbohydrazide Derivatives as Anticancer Agents.

- New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. (2023). National Center for Biotechnology Information.

- Identification of 5-Methoxy-2-(Diformylmethylidene)-3,3-Dimethylindole as an Anti-Influenza A Virus Agent. (2017). ResearchGate.

- Horáková, L., & Štolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(7-8), 1469–1481.

- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2018). National Center for Biotechnology Information.

- Shrestha, R., et al. (2015). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules, 20(8), 15034–15053.

- Benchchem. (n.d.). Biological activity of methoxy-substituted indole acetates.

- Macdonough, M., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6831-43.

- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2017). MDPI.

- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Publications.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). National Center for Biotechnology Information.

- 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. (2014). CORE.

- Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624-3634.

- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Indole-3-Acetic Acid Esters.

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Publications.

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). MDPI.

- Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Il Farmaco; edizione scientifica, 22(4), 229–244.

- The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. (2020). PubMed.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI.

- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). PubMed.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2022). MDPI.

- 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. (2018). ResearchGate.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). National Center for Biotechnology Information.

- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2022). MDPI.

- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). National Center for Biotechnology Information.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). National Center for Biotechnology Information.

- 5-Methoxyindole. (n.d.). LKT Labs.

- Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. (2013). PubMed.

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2011). PubMed.

- Ultrasonic Synthesis and Preliminary Evaluation of Anticoronaviral Activity of 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium Iodide. (2022). MDPI.

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). National Center for Biotechnology Information.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). National Institutes of Health.

- Antiviral activity of isoindole derivatives. (2022). Journal of Medicinal and Chemical Sciences.

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2020). MDPI.

- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025). National Institutes of Health.

- Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives. (2017). ResearchGate.

- Structure Activity Relationships. (n.d.). Drug Design Org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of Indolylboronic Acids: A Technical Guide for the Modern Chemist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and materials science, embedded in a vast array of natural products and synthetic compounds with profound biological and physical properties. The strategic functionalization of this privileged scaffold is therefore of paramount importance. Among the myriad of synthetic tools available, indolylboronic acids and their derivatives have emerged as exceptionally versatile and powerful intermediates. Their stability, low toxicity, and remarkable reactivity in cross-coupling reactions have cemented their status as indispensable building blocks in contemporary organic synthesis. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and state-of-the-art synthetic methodologies for preparing indolylboronic acids. We will delve into the mechanistic intricacies of key transformations, offer practical, field-proven experimental protocols, and present a comparative analysis of various synthetic strategies. Furthermore, this guide will illuminate the pivotal role of indolylboronic acids in the landscape of drug discovery and development, providing insights for researchers, scientists, and professionals in the pharmaceutical industry.

A Historical Perspective: From Obscure Reagents to Synthetic Linchpins

The journey of indolylboronic acids is intrinsically linked to the broader evolution of both indole chemistry and organoboron chemistry. While the indole scaffold was first isolated in the 19th century, its controlled and regioselective functionalization remained a formidable challenge for decades.[1] The advent of organoboron chemistry, initiated by Edward Frankland's synthesis of the first boronic acid in 1860, laid the groundwork for future breakthroughs.[2] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that truly unleashed the synthetic potential of boronic acids.[2]